Melianoninol

Description

Historical Context and Discovery of Melianoninol

This compound was first isolated from the fruits of the Chinaberry tree, Melia azedarach L. nih.govbjmu.edu.cnredalyc.orgtandfonline.com This discovery was the result of phytochemical investigations into the constituents of this plant, which has a history of use in traditional medicine. tandfonline.com The structure of this compound, a new compound at the time, was elucidated using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) in both proton (¹H NMR) and carbon-13 (¹³C NMR) formats. nih.govresearchgate.net

Alongside this compound, several other compounds were also isolated from Melia azedarach, including melianol (B1676181), melianone (B1676182), meliandiol, vanillin, and vanillic acid. nih.govbjmu.edu.cnredalyc.orgtandfonline.comresearchgate.netfrontiersin.org Early research into the biological activity of these compounds revealed that this compound possesses anti-feeding properties against the imported cabbage worm (Pieris rarae L.). nih.govresearchgate.net

Significance of this compound in Natural Products Chemistry

This compound belongs to the class of 2-arylbenzofuran flavonoids and is classified within the broader superclass of lignans (B1203133) and the class of neolignans. imsc.res.in Its biosynthetic pathway is associated with shikimates and phenylpropanoids. imsc.res.in The significance of this compound in natural products chemistry stems from its unique structure and its origin from a medicinally important plant. tandfonline.comresearchgate.netphcogrev.com

The compound is one of many phytochemicals identified in Melia azedarach, a plant known for its diverse array of secondary metabolites, including limonoids and tetranortriterpenes, which exhibit a wide range of biological activities. redalyc.orgresearchgate.netfrontiersin.org The study of compounds like this compound contributes to the understanding of the chemical diversity within the Meliaceae family and provides potential leads for the development of new bioactive agents. researchgate.net

Current Research Landscape and Future Directions for this compound Investigation

Current research on this compound has expanded from its initial identification and anti-feeding studies to explore its potential in other applications. Notably, recent in silico studies have identified this compound as a potential natural fungicide. tandfonline.comnih.govnih.gov These computational studies have investigated its binding affinity to key enzymes in fungal pathogens, such as isocitrate lyase (ICL) in Fusarium graminearum and enzymes in the melanin (B1238610) biosynthesis pathway of Magnaporthe oryzae. tandfonline.comnih.govnih.gov

The findings from these molecular docking and simulation studies suggest that this compound may have considerable structural and pharmacological properties that warrant further investigation as an antifungal drug candidate. tandfonline.comnih.govnih.gov Future research will likely focus on in vitro and in vivo validation of these in silico predictions to confirm its antifungal efficacy. nih.gov Further experimental analysis is considered a necessary next step to explore the full potential of this compound and other phytochemicals from M. azedarach. tandfonline.comnih.gov

Structure

3D Structure

Properties

CAS No. |

136880-81-4 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

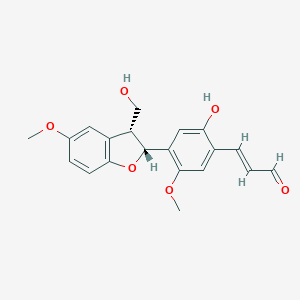

IUPAC Name |

(E)-3-[2-hydroxy-4-[(2R,3R)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1-benzofuran-2-yl]-5-methoxyphenyl]prop-2-enal |

InChI |

InChI=1S/C20H20O6/c1-24-13-5-6-18-14(9-13)16(11-22)20(26-18)15-10-17(23)12(4-3-7-21)8-19(15)25-2/h3-10,16,20,22-23H,11H2,1-2H3/b4-3+/t16-,20-/m0/s1 |

InChI Key |

UYQOLTUJESFUSW-ZLSGJYCMSA-N |

SMILES |

COC1=CC2=C(C=C1)OC(C2CO)C3=C(C=C(C(=C3)O)C=CC=O)OC |

Isomeric SMILES |

COC1=CC2=C(C=C1)O[C@H]([C@H]2CO)C3=C(C=C(C(=C3)O)/C=C/C=O)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(C2CO)C3=C(C=C(C(=C3)O)C=CC=O)OC |

Synonyms |

melianoninol |

Origin of Product |

United States |

Isolation and Structural Elucidation of Melianoninol

Isolation Methodologies for Melianoninol from Natural Sources

The isolation of this compound typically begins with the collection of the plant material known to contain the compound, specifically the fruits of Melia azedarach chem960.com. The subsequent steps involve extracting the target compound from the complex plant matrix and purifying it to obtain a sample suitable for structural analysis.

Chromatographic Techniques for this compound Isolation

Chromatographic techniques are indispensable in the isolation and purification of natural products, including this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of compounds from complex mixtures, offering high resolution and sensitivity ctdbase.orgnih.govnih.gov. Various types of stationary phases (e.g., reversed-phase) and mobile phases are employed depending on the polarity and chemical properties of the target compound and the matrix nih.govnih.gov. The application of appropriate chromatographic methods allows for the isolation of this compound in a purified form from crude extracts.

Extraction and Purification Strategies for this compound

Extraction is the initial step in isolating natural products, involving the separation of compounds of interest from the raw plant material using suitable solvents. Common extraction solvents for natural products can include ethanol, aqueous solutions, or various organic solvents plantaedb.com. The choice of solvent depends on the polarity of this compound and the nature of the plant matrix. Following extraction, purification strategies are employed to remove impurities and isolate the target compound. These strategies often involve a combination of techniques, including liquid-liquid extraction and various chromatographic methods ctdbase.org. The goal is to enrich the concentration of this compound and remove co-occurring compounds that could interfere with structural analysis.

Advanced Spectroscopic Techniques for this compound Structural Characterization

Spectroscopic techniques play a crucial role in determining the structure of isolated compounds. For this compound, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed. Mass spectrometry (MS) is also a key technique used in conjunction with NMR to determine the molecular weight and fragmentation pattern, providing complementary information for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. By analyzing the signals produced by atomic nuclei (such as ¹H and ¹³C) in a strong magnetic field, chemists can deduce the structure of a compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the complete structural assignment of complex molecules like this compound.

One-Dimensional NMR (1D-NMR): ¹H, ¹³C, DEPT, APT for this compound

One-dimensional NMR experiments provide fundamental information about the types of nuclei present and their chemical environments.

¹H NMR: The proton NMR spectrum shows signals for each chemically distinct hydrogen atom in the molecule. The chemical shift (δ) of a signal indicates the electronic environment of the proton, the integration provides the relative number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Analysis of the ¹H NMR spectrum of this compound would provide insights into the different types of protons present and their immediate surroundings.

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each chemically distinct carbon atom. The chemical shift provides information about the hybridization and electronic environment of the carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the number of protons attached to each carbon atom. DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. DEPT-90 shows only CH signals. This information is vital for assigning carbon signals and understanding the molecular skeleton.

APT (Attached Proton Test): APT is another 1D ¹³C NMR technique that distinguishes between carbon atoms based on the number of attached protons (CH₃, CH, CH₂, and quaternary carbons) by the phase of their signals. CH₃ and CH signals appear in one phase, while CH₂ and quaternary carbon signals appear in the opposite phase.

Analysis of these 1D NMR spectra for this compound would provide a comprehensive inventory of the hydrogen and carbon atoms and their basic structural environments.

Conformational Analysis and Stereochemical Determination via NMR for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules analis.com.mytaylorfrancis.commdpi.com. For this compound, 1D NMR experiments, such as 1H NMR and 13C NMR, provide crucial information about the types of protons and carbons present and their chemical environments analis.com.my. Analysis of chemical shifts and coupling constants in 1H NMR spectra helps in identifying different proton systems and their connectivity analis.com.my. 13C NMR, often aided by DEPT experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, or quaternary) analis.com.my.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity and relative stereochemistry. COSY (Correlation Spectroscopy) identifies coupled protons, while HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation) correlates protons directly attached to carbons analis.com.mynih.gov. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, helping to piece together the molecular skeleton analis.com.my. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly valuable for conformational analysis and determining the relative stereochemistry by identifying protons that are spatially close to each other nih.gov. By analyzing the NOE correlations, the relative orientation of different parts of the molecule can be deduced, contributing significantly to the determination of the molecule's 3D structure.

While specific NMR data for this compound's conformational analysis and stereochemical determination were not extensively detailed in the search results, the general application of these NMR techniques is fundamental to elucidating the structure of complex natural products like this compound analis.com.mytaylorfrancis.commdpi.comnih.gov.

Mass Spectrometry (MS) Applications in this compound Structure Determination

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its molecular formula and structural subunits nih.govchromatographyonline.comnebiolab.com.

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision chromatographyonline.com. This allows for the calculation of the elemental composition or molecular formula of this compound tandfonline.com. By comparing the experimentally determined exact mass with theoretical masses calculated for various possible elemental compositions, the correct molecular formula can be assigned. This is a critical step in structural elucidation as it defines the atomic composition of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds anu.edu.authejaps.org.pklibretexts.org. The IR spectrum of this compound would show characteristic absorption bands corresponding to functional groups such as hydroxyl groups (O-H), carbonyl groups (C=O), and carbon-carbon double bonds (C=C), among others thejaps.org.pk. These bands provide valuable information about the types of bonds and functional moieties within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which can indicate the presence of chromophores, such as conjugated double bonds or aromatic systems anu.edu.aumpg.deresearchgate.net. The UV-Vis spectrum of this compound would exhibit absorption maxima at specific wavelengths if such chromophores are present researchgate.net. This technique can complement information obtained from other spectroscopic methods by confirming or suggesting the presence of certain unsaturated systems.

X-ray Crystallography for Absolute Stereochemistry of this compound

X-ray crystallography is a definitive method for determining the 3D structure of a crystalline compound, including the precise positions of its atoms and its absolute stereochemistry uantwerpen.beresearchgate.netnih.gov. If this compound can be obtained in crystalline form, X-ray diffraction analysis of a single crystal can provide an unambiguous determination of its entire structure, including the absolute configuration of its chiral centers researchgate.netrsc.org. This technique is considered the most reliable method for establishing absolute stereochemistry, especially for complex molecules with multiple chiral centers uantwerpen.beresearchgate.netconicet.gov.ar.

Computational Approaches in this compound Structural Elucidation

Computational chemistry plays an increasingly important role in structural elucidation, often complementing experimental spectroscopic data taylorfrancis.commdpi.comfrontiersin.org. For this compound, computational methods can be used for various purposes, including predicting spectroscopic parameters (such as NMR chemical shifts), performing conformational analysis, and validating proposed structures taylorfrancis.comfrontiersin.orgcsic.es.

Density Functional Theory (DFT) for this compound Geometry Optimization and Structural Refinement

Density Functional Theory (DFT) is a computational quantum mechanical method widely used to investigate the electronic structure and properties of molecules, including geometry optimization. researchgate.netjmcs.org.mxwikipedia.org Geometry optimization in DFT aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. faccts.depsicode.org This involves calculating the forces on each atom and iteratively adjusting their positions until these forces are close to zero, indicating a minimum on the potential energy surface. faccts.depsicode.org

DFT calculations are valuable for structural refinement by providing highly accurate bond lengths, bond angles, and dihedral angles that can complement experimental data obtained from techniques like X-ray crystallography or electron diffraction. researchgate.net While specific DFT studies solely focused on this compound's geometry optimization were not detailed in the search results, DFT is a standard tool for this purpose in computational chemistry. faccts.depsicode.org The accuracy of DFT for geometry optimization depends on the chosen functional and basis set. jmcs.org.mxspectroscopyasia.com

DFT can also be used to analyze the stability of different conformers of a molecule and to understand how its structure might be affected by its environment, such as in different solvents. jmcs.org.mx The optimized geometry obtained from DFT calculations serves as a crucial input for further computational studies, including the prediction of spectroscopic properties. faccts.de

Quantum Chemical Calculations for Spectroscopic Data Prediction of this compound

Quantum chemical calculations, including those based on DFT, are powerful tools for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). researchgate.netdoctorat.orgresearchgate.netfaccts.demdpi.com Predicting spectroscopic parameters from a calculated structure can help confirm a proposed structure by comparing the predicted data to experimental spectra. researchgate.netresearchgate.net

For NMR spectroscopy, quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT, are commonly used to calculate nuclear shielding tensors, which can then be converted to chemical shifts. spectroscopyasia.comresearchgate.netfaccts.de The accuracy of these predictions is influenced by the quality of the optimized geometry, the chosen DFT functional, and the basis set. spectroscopyasia.com Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental values is a standard practice in structural elucidation and can help differentiate between possible isomeric structures. spectroscopyasia.comrsc.org

Quantum chemical calculations can also predict vibrational spectra, providing theoretical IR and Raman frequencies and intensities. researchgate.netresearchgate.net Comparing these predicted spectra to experimental vibrational spectra aids in the identification and structural characterization of compounds. researchgate.netresearchgate.net While direct examples of quantum chemical calculations specifically for this compound's spectroscopic data prediction were not highlighted, the methodology is well-established and routinely applied to organic molecules. researchgate.netdoctorat.orgresearchgate.netfaccts.demdpi.comrsc.org

Computer-Assisted Structural Elucidation (CASE) of this compound

Computer-Assisted Structural Elucidation (CASE) systems are software tools designed to assist chemists in determining the chemical structure of a compound based on its spectroscopic data, primarily NMR data (1D and 2D). mestrelab.comacdlabs.comnih.gov CASE systems work by taking experimental data, such as a molecular formula and a set of NMR correlations (e.g., from COSY, HSQC, and HMBC experiments), and generating possible molecular structures that are consistent with this data. mestrelab.comacdlabs.comgithub.io

The process typically involves several steps: data input and processing, generation of possible structural fragments or connectivity information, assembly of these fragments into complete molecular structures, and ranking of the generated structures based on their compatibility with the experimental data. mestrelab.com Some CASE systems incorporate predicted spectroscopic data, often calculated using quantum chemical methods, to evaluate and rank the candidate structures. mestrelab.comacdlabs.com

CASE systems can significantly speed up the structure elucidation process, especially for complex molecules, and can help identify structures that might not be immediately obvious through manual interpretation of spectra. acdlabs.com They can also be valuable in cases where the available spectroscopic data is limited or ambiguous. acdlabs.comnih.gov While the search results did not provide a specific instance of CASE being used for this compound, it is a relevant approach in modern natural product structure determination. mestrelab.comacdlabs.comnih.gov

Biosynthesis of Melianoninol

Proposed Biosynthetic Pathways of Melatonin (B1676174)

The biosynthetic journey to melatonin begins with the essential amino acid tryptophan. frontiersin.orgnih.gov In animals, tryptophan is obtained through diet, while plants and bacteria can synthesize it via the shikimate pathway. frontiersin.orgwikipedia.org From tryptophan, the pathway proceeds through several key intermediate steps to produce melatonin.

The primary precursor for melatonin synthesis is L-tryptophan. nih.gov In the classic animal pathway, L-tryptophan is first hydroxylated to form 5-hydroxytryptophan (5-HTP). nih.govwikipedia.org This is followed by a decarboxylation step that yields serotonin (5-hydroxytryptamine). wikipedia.orgjetir.org Serotonin is then considered the immediate major precursor for the final two steps of melatonin synthesis. nih.govnih.gov

In plants, the initial steps can be reversed. Tryptophan may first be decarboxylated to tryptamine, which is then hydroxylated to form serotonin. nih.govmdpi.com Alternatively, the pathway can proceed through 5-hydroxytryptophan, similar to animals. nih.gov Studies have demonstrated the presence of melatonin and its precursors, serotonin and N-acetylserotonin, in various tissues, confirming their roles in the biosynthetic cascade. nih.gov

Profiling of metabolites has been crucial in elucidating the steps of melatonin synthesis. The key intermediates universally recognized are L-tryptophan, serotonin, and N-acetylserotonin (NAS). nih.govnih.gov In animals, the pathway is generally accepted as:

L-Tryptophan → 5-Hydroxytryptophan → Serotonin → N-Acetylserotonin → Melatonin. mdpi.comresearchgate.net

In plants and some other organisms, alternative routes can lead to different intermediates. For instance, tryptamine can be an intermediate when decarboxylation precedes hydroxylation. frontiersin.org Furthermore, 5-methoxytryptamine can be formed, suggesting that methylation can sometimes occur before N-acetylation. mdpi.comfrontiersin.org The relative abundance of these intermediates can shift based on developmental stage and environmental stressors. frontiersin.org

| Intermediate Compound | Preceding Compound | Subsequent Compound | Organism Type |

| 5-Hydroxytryptophan (5-HTP) | L-Tryptophan | Serotonin | Animals, Microorganisms researchgate.net |

| Serotonin | 5-Hydroxytryptophan or Tryptamine | N-Acetylserotonin | Animals, Plants, Fungi nih.govresearchgate.net |

| N-Acetylserotonin (NAS) | Serotonin | Melatonin | Animals, Plants, Fungi nih.govmdpi.com |

| Tryptamine | L-Tryptophan | Serotonin | Plants mdpi.com |

Enzymology and Genetic Basis of Melatonin Biosynthesis

The conversion of tryptophan to melatonin is governed by a series of specific enzymes, the genes for which have been identified and characterized in numerous species. frontiersin.orgmdpi.com

Four primary enzymes are involved in the main biosynthetic pathway in animals. nih.govresearchgate.net In plants, additional enzymes contribute to the pathway's diversity. frontiersin.orgmdpi.com

Tryptophan Hydroxylase (TPH): This enzyme catalyzes the first step in the animal pathway, converting L-tryptophan to 5-hydroxytryptophan. wikipedia.orgmdpi.com

Aromatic L-amino acid Decarboxylase (AADC): This enzyme decarboxylates 5-hydroxytryptophan to produce serotonin. nih.govresearchgate.net

Serotonin N-acetyltransferase (SNAT or AANAT): Often considered a rate-limiting enzyme, AANAT acetylates serotonin to form N-acetylserotonin. jetir.orgfrontiersin.org Its activity is a key point of regulation. nih.gov

N-acetylserotonin O-methyltransferase (ASMT or HIOMT): This is the final enzyme in the pathway, methylating N-acetylserotonin to produce melatonin. jetir.orgfrontiersin.org

In plants, Tryptophan Decarboxylase (TDC) and Tryptamine 5-hydroxylase (T5H) are involved in the alternative pathway to serotonin. mdpi.commdpi.com Additionally, Caffeic Acid O-methyltransferase (COMT) has been shown to participate in the methylation step in some plant species. frontiersin.orgmdpi.com

| Enzyme | Abbreviation | Reaction Catalyzed |

| Tryptophan Hydroxylase | TPH | L-Tryptophan → 5-Hydroxytryptophan |

| Aromatic L-amino acid Decarboxylase | AADC | 5-Hydroxytryptophan → Serotonin |

| Serotonin N-acetyltransferase | SNAT / AANAT | Serotonin → N-Acetylserotonin |

| N-acetylserotonin O-methyltransferase | ASMT / HIOMT | N-Acetylserotonin → Melatonin |

| Tryptophan Decarboxylase | TDC | Tryptophan → Tryptamine |

| Tryptamine 5-hydroxylase | T5H | Tryptamine → Serotonin |

| Caffeic Acid O-methyltransferase | COMT | Serotonin / N-acetylserotonin → 5-methoxytryptamine / Melatonin |

Gene expression studies have revealed that the transcription of genes encoding melatonin biosynthetic enzymes is highly regulated. mdpi.com In mammals, the expression of the Aanat gene undergoes significant diurnal fluctuations, which is a primary driver of the rhythmic production of melatonin. nih.gov Light exposure at night can rapidly suppress its transcription. researchgate.net

In plants, the expression of genes like TDC, SNAT, and ASMT is influenced by various factors, including developmental stage and environmental stress. mdpi.commdpi.com For instance, drought stress has been shown to increase the expression of these genes in rice. mdpi.com The presence of multiple gene isoforms for these enzymes in plant genomes suggests a complex regulatory network that allows for fine-tuning of melatonin production in response to specific physiological needs and external stimuli. mdpi.com Quantitative real-time PCR (qPCR) analysis is a common method used to verify the expression levels of these genes in response to different conditions. nih.gov

Regulation of Melatonin Biosynthesis

The synthesis of melatonin is tightly controlled to ensure its production aligns with physiological and environmental cues. In mammals, the primary regulator is the light-dark cycle. clevelandclinic.org Light perceived by the retina sends signals to the suprachiasmatic nucleus (SCN), the body's master clock. jetir.orgresearchgate.net The SCN then relays this information to the pineal gland. jetir.org In the dark, norepinephrine is released, which stimulates the production and activity of AANAT, leading to melatonin synthesis. nih.govresearchgate.net During the day, this stimulation ceases, and AANAT protein is rapidly degraded, halting melatonin production. nih.gov

In plants, regulation is more complex and less centralized. Melatonin biosynthesis is influenced by a variety of factors, including abiotic stressors like cold, heat, and drought, as well as plant hormones such as auxins and cytokinins. frontiersin.orgmdpi.com This suggests that in plants, melatonin functions as a key signaling molecule in stress response and development, with its production being induced on an as-needed basis in various tissues. mdpi.com

Based on a thorough review of available scientific literature, there is no information regarding the biosynthesis of the chemical compound Melianoninol.

This compound is a known natural product, first isolated from the fruits of Melia azedarach L. nih.govsemanticscholar.orgbjmu.edu.cn. Its chemical structure has been elucidated using various spectral methods, and it has been identified as a novel compound with certain anti-feeding properties against specific insects nih.govsemanticscholar.orgbjmu.edu.cn. Further computational studies have explored its potential as a natural fungicide tandfonline.com.

However, the current body of scientific research does not extend to the biochemical pathways responsible for its creation in Melia azedarach L. Consequently, there is no published data on the following topics as requested:

Environmental and Stress Factors Affecting this compound Production: Research has not yet identified the environmental cues or stress conditions that may influence the synthesis of this compound in its natural source.

Molecular Regulation of this compound Biosynthetic Pathways: The genes, enzymes, and regulatory molecules involved in the biosynthesis of this compound have not been discovered or characterized.

Therefore, it is not possible to provide an article on the biosynthesis of this compound as per the requested outline.

Synthetic Chemistry of Melianoninol and Analogues

Strategies for Total Synthesis of Melianoninol

Total synthesis involves constructing a complex molecule from simpler, readily available precursors. beilstein-journals.org For natural products with intricate architectures like this compound, this requires careful planning and execution. ijarsct.co.inysu.am While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, general strategies for natural product synthesis provide context. These strategies often involve retrosynthetic analysis to break down the target molecule into manageable fragments. ijarsct.co.inysu.am

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a crucial step in planning the total synthesis of a molecule. ijarsct.co.inysu.am It involves working backward from the target molecule to identify simpler starting materials through a series of hypothetical bond disconnections and functional group interconversions. ijarsct.co.inysu.am This process helps in devising a synthetic route by identifying key intermediates and necessary reactions. For a complex molecule like this compound, a retrosynthetic analysis would aim to simplify its polycyclic structure and identify suitable reactions to form its characteristic functional groups and stereocenters. While a specific retrosynthetic scheme for this compound was not found, the general principles of retrosynthetic analysis are universally applied in the total synthesis of complex natural products. ijarsct.co.inysu.am One search result mentions a multistep synthesis designed by retrosynthetic analysis for a diphenyl ether compound, highlighting the application of this approach in related complex molecule synthesis. researchgate.net

Development of Key Stereoselective and Chemo-selective Reactions for this compound

The synthesis of complex natural products necessitates the development and application of highly stereoselective and chemoselective reactions. ijarsct.co.innumberanalytics.commasterorganicchemistry.com Stereoselectivity refers to a reaction that favors the formation of one stereoisomer over others, while chemoselectivity involves a reaction that selectively transforms one functional group in the presence of others. masterorganicchemistry.comorganicchemistrytutor.comunacademy.com Achieving the correct relative and absolute stereochemistry is paramount in natural product synthesis, as different stereoisomers can have vastly different biological activities. masterorganicchemistry.comdurgapurgovtcollege.ac.inuniurb.it Chemoselectivity is equally important, especially when dealing with polyfunctionalized molecules like this compound, to avoid unwanted side reactions. numberanalytics.comnih.gov

Key stereoselective reactions in organic synthesis include asymmetric transformations and catalytic asymmetric synthesis. ijarsct.co.inuniurb.it Chemoselective reactions can be achieved through careful selection of reagents, catalysts, and reaction conditions that exploit the differential reactivity of functional groups. numberanalytics.comnih.gov Recent trends in chemoselectivity modulation in one-pot transformations highlight the ongoing efforts to develop more efficient and selective synthetic methods. nih.gov The development of such specific reactions would be critical for the efficient and controlled construction of the this compound core structure and its side chains, ensuring the correct configuration at each stereocenter and avoiding undesired reactions with other functional groups present in the molecule.

Challenges and Advances in this compound Total Synthesis

The total synthesis of natural products, including complex limonoids like this compound, is often fraught with challenges. ijarsct.co.in These can include the construction of challenging ring systems, the introduction and control of multiple stereocenters, and the selective manipulation of sensitive functional groups. ijarsct.co.in Scalability of synthetic routes is also a significant consideration, particularly if the compound shows promise for further study or development. ijarsct.co.in

Despite these challenges, significant advances in synthetic methodology have continuously pushed the boundaries of what is achievable in total synthesis. ijarsct.co.inbeilstein-journals.org Innovations in areas such as transition metal-catalyzed reactions, organocatalysis, and the use of hypervalent iodine reagents have provided powerful new tools for constructing complex molecular architectures with high efficiency and selectivity. ijarsct.co.inrsc.org Desymmetrization strategies have also emerged as practical methods for synthesizing chiral molecules from symmetrical precursors. rsc.orgchemrxiv.org While specific challenges and advances directly related to this compound's total synthesis were not detailed in the search results, the general progress in overcoming synthetic hurdles in natural product synthesis is relevant. The complexity of this compound suggests that its total synthesis would likely require overcoming significant stereochemical and chemoselective challenges, potentially benefiting from modern synthetic strategies and methodologies.

Semisynthesis of this compound Derivatives

Semisynthesis involves the synthesis of compounds starting from readily available natural products or intermediates, rather than building the molecule from simple precursors. This approach can be advantageous when the target molecule shares a significant structural resemblance to an abundant natural product. For this compound, which is isolated from Melia azedarach, semisynthesis could involve modifying a more abundant related compound from the same plant to produce this compound or its derivatives. researchgate.netplantaedb.com

Semisynthesis is often employed to create derivatives of natural products for biological evaluation or to improve their properties. While the search results mention the isolation of this compound alongside other compounds like melianol (B1676181) and melianone (B1676182) from Melia azedarach researchgate.net, specific details regarding the semisynthesis of this compound derivatives were not provided. However, the concept of modifying natural products to create new compounds is a common practice in medicinal chemistry and natural product research. researchgate.net The review on degraded limonoids mentions that the total or semi-synthesis of most isolated degraded limonoids or analogues remains undescribed, suggesting that this is an area with potential for further research. researchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in drug discovery and chemical biology to understand how modifications to a molecule's structure affect its biological activity. nih.gov This involves designing and synthesizing a series of analogues with systematic structural variations and then evaluating their biological properties. For this compound, the synthesis of analogues would involve modifying different parts of the molecule to probe the importance of specific functional groups, stereocenters, or structural motifs for its observed anti-feeding activity or any other potential biological effects. researchgate.netepdf.pub

The design of analogues is guided by the known structure of the natural product and insights into potential binding interactions with biological targets. Synthetic strategies for analogue synthesis need to be flexible enough to allow for diverse structural modifications. researchgate.net While the search results did not provide specific examples of this compound analogues that have been synthesized for SAR studies, the general principle of designing and synthesizing analogues is a fundamental aspect of exploring the biological potential of natural products. nih.gov The mention of this compound being identified in silico as a potential inhibitor against fungal enzymes researchgate.netresearchgate.net suggests that structural modifications could be explored to optimize such interactions.

Biological Activities and Mechanistic Investigations of Melianoninol

Antimicrobial Activity of Melianoninol

The antimicrobial potential of this compound has been investigated through in vitro studies, examining its effects on various microorganisms.

Ethanolic extracts of Melia azedarach leaves, which contain this compound, have demonstrated antibacterial activity in vitro. 222.198.130 Studies on Melia azedarach fruit extracts have also shown antibacterial activity against species such as Bacillus spp. and Pseudomonas spp. researchgate.net Specifically, these extracts were effective in reducing the spread of Mo and Bn in plant shoot cultures and were even bactericidal against Mo in 'MRS 2/5' plum hybrid without negatively affecting the growth of survived shoots. researchgate.net The presence of polyphenols in the fruit extracts correlated with their antimicrobial activity. researchgate.net

While direct in vitro studies specifically isolating and testing this compound for antimicrobial activity are limited in the provided search results, the activity observed in Melia azedarach extracts suggests this compound may contribute to these effects, possibly in conjunction with other compounds.

Detailed cellular and molecular mechanisms of this compound's antimicrobial action are not explicitly described in the provided search results. However, studies on other compounds with antimicrobial properties from natural sources suggest potential mechanisms could involve disruption of cell membranes, inhibition of essential enzymes, or interference with microbial growth pathways. Research on melatonin (B1676174), another indoleamine, has shown antibacterial effects potentially by reducing intracellular substrates in microorganisms. nih.govresearchgate.net Further research is needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Anticancer Activity of this compound

Research indicates that this compound exhibits anticancer activity through various mechanisms, including inhibiting cell proliferation, inducing apoptosis, modulating the cell cycle, affecting molecular targets and signaling pathways, and impacting cell migration and invasion.

In vitro Antiproliferative and Cytotoxic Effects of this compound

Studies have demonstrated the in vitro antiproliferative and cytotoxic effects of compounds isolated from Melia azedarach, including limonoids like this compound, against various human cancer cell lines phcogrev.comresearchgate.netjetir.orgresearchgate.net. For instance, extracts and fractions from M. azedarach have shown cytotoxic properties against cell lines such as human lung adenocarcinoma (A549), colorectal carcinoma (HT-29), breast cancer (MCF-7, SK-BR-3), cervix hepatoma (HepG-2, SMMC-7721, and Hep3B), kidney epithelial cells (KB), prostate cancer (PC3), and CNS cell lines (SH-SY5Y, U251, SF539) phcogrev.comjetir.org. While specific data solely on this compound's IC50 values across a broad spectrum of cancer cell lines are not extensively detailed in the provided snippets, the general cytotoxic activity of limonoids from this source supports the potential of this compound in this regard phcogrev.comresearchgate.net. One study mentioned that some compounds from Chionanthus retusus, including this compound, showed cytotoxic effects against human tumor cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) with ED50 values in the low microgram per milliliter range for some active compounds researchgate.net.

Induction of Apoptosis and Cell Cycle Modulation by this compound

Induction of apoptosis is a key mechanism by which potential anticancer agents exert their effects. Some limonoids from Melia azedarach have been shown to induce apoptosis in cancer cells researchgate.net. For example, Meliarachin C and 3-O-deacetyl-4'-demethyl-28-oxosalannin, other limonoids from M. azedarach, exhibited potent cytotoxic activity against HL-60 cells, which was mainly attributed to apoptosis induction via both mitochondrial and death receptor-mediated pathways researchgate.net. While direct studies specifically detailing this compound's impact on apoptosis and cell cycle modulation were not prominently found in the immediate search results, the activity of related compounds suggests this as a likely area of investigation for this compound as well researchgate.net. Research on other compounds, such as melatonin (an indoleamine, not a limonoid, but mentioned in some search results regarding NF-κB and MAPK pathways), has shown the ability to induce apoptosis and modulate the cell cycle in various cancer cell lines, including causing accumulation of cells in the G2/M phase and activating caspase-3 nih.govnih.gov. Melatonin has also been shown to block the progression of cells from G0/G1 to S phase in breast cancer cells, increasing the duration of the cell cycle oaepublish.comnih.gov.

Impact on Cell Migration and Invasion by this compound

Direct evidence regarding this compound's specific impact on cell migration and invasion was not found in the provided search results. However, studies on other natural compounds, such as melatonin, have shown inhibitory effects on cancer cell migration and invasion in various cell lines, including glioma and gallbladder cancer cells nih.govd-nb.infosemanticscholar.orgnih.gov. These effects have been associated with the inhibition of matrix metalloproteinases (MMP-2 and MMP-9) and the modulation of signaling pathways like PI3K/Akt/mTOR and ERK nih.govsemanticscholar.orgnih.gov. Given that this compound is a natural product investigated for anticancer properties, its potential to affect cell migration and invasion warrants further investigation, possibly through mechanisms similar to those observed for other bioactive compounds.

Other Potential Biological Activities of this compound (Based on Natural Product Research Trends)

Based on the trends in natural product research and the properties of compounds from Melia azedarach, this compound may possess other biological activities.

Anti-inflammatory Mechanisms of this compound

While direct studies on this compound's anti-inflammatory mechanisms were not explicitly detailed, Melia azedarach, the plant from which it is isolated, is known to have anti-inflammatory properties wisdomlib.orgjapsonline.com. Natural products, including those from medicinal plants, are frequently investigated for their anti-inflammatory effects, often involving the modulation of key inflammatory pathways. As seen with melatonin, which is also found in plants oaepublish.comnih.gov, anti-inflammatory effects can be mediated through the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comnih.govopenaccessjournals.commdpi.com. Melatonin's anti-inflammatory action can also involve the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) openaccessjournals.commdpi.com. Given the anti-inflammatory uses of Melia azedarach in traditional medicine japsonline.com, it is plausible that this compound contributes to these effects, potentially through similar mechanisms involving the modulation of inflammatory mediators and signaling pathways. Further research is needed to elucidate the specific anti-inflammatory mechanisms of this compound.

Based on the available information from the search results, detailed research findings specifically addressing the immunomodulatory and neuroprotective effects of this compound were not found. The search results provided information about this compound's chemical identification and presence in Melia azedarach, but did not elaborate on its biological activities in the context of immune modulation or neuroprotection. nih.govplantaedb.comresearchgate.net

It is important to note that several search results discussed the immunomodulatory and neuroprotective properties of Melatonin canonjm.commdpi.comoatext.comnih.govmdpi.comnih.govmdpi.commdpi.comnih.gov. However, Melatonin (CID 6600) is a distinct chemical compound from this compound (CID 6438693). nih.gov

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the sections on the immunomodulatory and neuroprotective effects of this compound based on the provided search results.

Structure Activity Relationship Sar Studies of Melianoninol

Identification of Key Pharmacophores in Melianoninol for Biological Activity

The biological activity of a compound is intrinsically linked to specific structural features, known as pharmacophores, which interact with biological targets. The structure of this compound features a benzofuran (B130515) ring system, which is a common motif found in numerous natural products recognized for their pharmacological activities. nih.govresearchgate.net Key functional groups present in this compound include hydroxyl and methoxy (B1213986) groups situated on the aromatic rings, as well as a hydroxymethyl group located on the benzofuran moiety. nih.gov These functional groups are considered potential sites for interaction with biological targets, suggesting their importance as pharmacophoric elements. nih.gov Furthermore, the specific stereochemistry of this compound, indicated by its (2R-(2α(E),3α)) configuration, is also considered crucial for its biological activity and its ability to interact with enzymes or receptors. nih.gov

Influence of Structural Modifications on this compound's Biological Activities

Direct experimental studies detailing the influence of specific structural modifications of this compound on its biological activities are not extensively documented in the available information. However, insights into the potential impact of structural variations can be inferred from studies comparing this compound's activity to that of related compounds found in Melia azedarach. This compound is often studied alongside other phytochemicals from this plant, such as Nimbinene, Vilasinin, Fraxinellone, Gedunin, and Meldenin, particularly in the context of their shared biological targets, such as the Fusarium graminearum isocitrate lyase (FgICL). wikidata.orgnih.govinvivochem.cnthegoodscentscompany.comctdbase.orgnih.govbioregistry.io While these are naturally occurring analogs rather than designed modifications of this compound, comparisons of their binding affinities and biological effects can provide indirect information on how different structural scaffolds and functional group arrangements within this class of compounds influence activity against a common target. For instance, computational studies have shown variations in the binding affinities and free energies of these related compounds to FgICL compared to this compound, suggesting that differences in their complex chemical structures contribute to differential interactions with the enzyme. wikidata.orgnih.govinvivochem.cnthegoodscentscompany.comctdbase.orgnih.govbioregistry.io

Computational Approaches to this compound SAR (e.g., Hansch Approach, QSAR Modeling)

Computational approaches play a significant role in modern SAR studies by providing insights into molecular interactions and predicting biological activities. For this compound, computational methods have been employed to investigate its potential as an antifungal agent, specifically targeting isocitrate lyase (ICL) in Fusarium graminearum (FgICL). wikidata.orgnih.govinvivochem.cnthegoodscentscompany.comctdbase.orgnih.govbioregistry.io Studies have utilized molecular docking to predict the binding affinity of this compound to the active site of FgICL. wikidata.orginvivochem.cn For example, a docking score of -6.6 kcal/mol has been reported for this compound against FgICL. wikidata.orginvivochem.cn Further computational analyses, such as molecular dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, have been conducted to assess the stability of the protein-ligand complex and determine the binding free energy. wikidata.orginvivochem.cn The binding free energy of this compound to FgICL has been calculated as -17.25 kcal/mol using MM-PBSA. wikidata.orginvivochem.cn These computational studies provide valuable information regarding the likely interaction modes and the strength of binding between this compound and its target enzyme, contributing to the understanding of its biological activity at a molecular level. While these studies focus on specific interactions (e.g., enzyme binding), they represent a key computational approach used in exploring the SAR of this compound. Explicit applications of the Hansch approach or comprehensive Quantitative Structure-Activity Relationship (QSAR) modeling specifically focused on a series of this compound derivatives were not prominently found in the provided search results, although these methods are widely used for SAR analysis of other compound classes. invivochem.cnnih.gov

Analytical Method Development for Melianoninol Quantification

Chromatographic Techniques for Melianoninol Analysis

Chromatographic techniques are widely used for the separation and quantification of this compound in complex mixtures. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of this compound. HPLC methods involve pumping a liquid mobile phase through a column packed with a stationary phase. The interaction of this compound with the stationary phase dictates its retention time, allowing for its separation from other compounds in a sample. Detection is typically achieved using UV-Vis detectors, fluorescence detectors, or mass spectrometers pensoft.nethelixchrom.comnih.gov. The choice of stationary phase (e.g., C18), mobile phase composition (e.g., mixtures of methanol, acetonitrile, and water with modifiers), flow rate, and detection wavelength are critical parameters that are optimized during method development to achieve adequate separation, sensitivity, and peak shape for this compound pensoft.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for this compound quantification compared to HPLC with conventional detectors frontiersin.orgbrighamandwomens.orgchromatographyonline.com. This hyphenated technique combines the separation power of LC with the detection capabilities of mass spectrometry. Following chromatographic separation, this compound enters the mass spectrometer, where it is ionized and fragmented. The characteristic mass-to-charge ratio (m/z) of the parent ion and specific fragment ions are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification brighamandwomens.orgnih.gov. The use of stable isotope-labeled internal standards, such as deuterated this compound analogues, is common in LC-MS/MS methods to improve accuracy and compensate for matrix effects brighamandwomens.orgnih.govunil.ch. LC-MS/MS methods for similar compounds have demonstrated low limits of quantification and good linearity over a wide range of concentrations brighamandwomens.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied for the analysis of this compound, particularly if the compound is volatile or can be easily derivatized to enhance its volatility semanticscholar.orgsigmaaldrich.comnih.gov. In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. Upon elution from the column, the compounds enter the mass spectrometer for detection and identification based on their fragmentation patterns sigmaaldrich.com. While GC-MS offers high sensitivity and specificity, the requirement for derivatization for less volatile compounds like this compound can add complexity to the method frontiersin.org. Early studies on this compound utilized techniques including MS analysis for structural elucidation scispace.com.

Spectrophotometric Methods for this compound Quantification (e.g., UV-Vis)

Spectrophotometric methods, such as UV-Vis spectroscopy, can be employed for the quantification of this compound, provided the compound exhibits a chromophore that absorbs light in the UV-Vis region mdpi.comijirt.orgnih.gov. UV-Vis spectroscopy measures the absorbance of light by a sample at specific wavelengths. For this compound, a UV-Vis spectrum would show characteristic absorption peaks, and the absorbance at a chosen wavelength can be correlated to its concentration using Beer-Lambert Law mdpi.comresearchgate.net. UV-Vis methods are generally simpler and less expensive than chromatographic techniques but may suffer from lower specificity, especially in complex matrices where other compounds might absorb at the same wavelength pharmacophorejournal.com. Method development involves determining the optimal wavelength for maximum absorbance and linearity ijirt.orgpharmacophorejournal.com.

Method Validation Parameters for this compound Assays

Regardless of the analytical technique employed, rigorous method validation is essential to ensure the reliability, accuracy, and precision of this compound quantification humanjournals.comdergipark.org.trelementlabsolutions.comeuropa.eu. Validation parameters typically assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability dergipark.org.trelementlabsolutions.comeuropa.eu.

Accuracy and Precision of this compound Quantification

Accuracy and precision are critical parameters in validating analytical methods for this compound. Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration pensoft.nethumanjournals.comelementlabsolutions.comeuropa.eu. It is typically assessed by analyzing samples with known concentrations of this compound (e.g., spiked blank matrix) and calculating the percentage recovery pensoft.netdergipark.org.treuropa.eu. Precision, on the other hand, describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions humanjournals.comelementlabsolutions.comeuropa.eu. Precision is evaluated at different levels, including repeatability (intra-assay precision), intermediate precision (variation within the same laboratory over time or with different analysts/equipment), and reproducibility (variation between different laboratories) dergipark.org.treuropa.eu. Precision is commonly expressed as relative standard deviation (%RSD) humanjournals.comdergipark.org.tr. Validated methods for similar compounds have demonstrated good accuracy with recovery rates close to 100% and good precision with low %RSD values, often within limits recommended by guidelines such as those from the International Council for Harmonisation (ICH) humanjournals.comdergipark.org.tr.

Linearity and Range for this compound Analysis

The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) for this compound

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. pensoft.netnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. pensoft.netnih.gov According to ICH guidelines, LOD can be calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

Specific LOD and LOQ values determined for this compound using validated analytical methods were not found within the scope of the conducted literature search. While general principles for determining LOD and LOQ are described in the context of analytical method validation nih.govsepscience.comnih.gov, concrete data for this compound remains to be detailed in the accessible literature.

Challenges in this compound Quantification in Complex Biological or Environmental Matrices

Quantifying an analyte like this compound in complex biological or environmental matrices presents several challenges. These matrices often contain numerous endogenous compounds that can interfere with the analytical measurement, leading to issues such as matrix effects (signal suppression or enhancement), co-elution with the analyte, or increased background noise. nih.govbrjac.com.br

For endogenous compounds, obtaining a truly analyte-free matrix for preparing calibration standards can be difficult, posing a challenge for absolute quantification. brjac.com.br Sample preparation steps, such as extraction and clean-up, are crucial to isolate the analyte from interfering substances and can significantly impact the accuracy and sensitivity of the method. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to address matrix effects, although LLE can sometimes involve large solvent volumes. brjac.com.br The sensitivity required for quantification can also be a major challenge, particularly if this compound is present at very low concentrations in these complex samples. brjac.com.br

While these are general challenges in the analysis of compounds in complex matrices, specific documented challenges related to the quantification of this compound in biological or environmental samples were not identified in the search results. Research on other compounds, such as Melatonin (B1676174) in matrices like cell culture medium, wine, grape must, milk, and biological fluids, highlights the necessity of robust sample preparation and the potential for matrix effects impacting linearity and sensitivity. nih.govnih.govbrjac.com.brnih.gov Applying similar analytical strategies and addressing comparable matrix-related issues would likely be necessary for the successful quantification of this compound in complex samples.

Computational Chemistry and in Silico Studies of Melianoninol

Molecular Docking and Target Prediction for Melianoninol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. researchgate.net It is widely applied in drug discovery to identify potential drug candidates by predicting their binding affinities to specific protein targets. researchgate.netnih.gov Inverse docking, a related approach, is used to predict potential protein targets for a given molecule. nih.gov

Studies have utilized molecular docking to investigate the potential interactions of natural compounds, including this compound, with various biological targets. For instance, this compound was among several compounds from Melia azedarach identified as potential inhibitors of isocitrate lyase 1 (ICL1) in the cereal killer fungus Magnaporthe oryzae through in silico methods. researchgate.net Molecular dynamics simulations were also employed to confirm the stability of protein-ligand complexes. researchgate.net Binding energy values are a key output of molecular docking studies, indicating the strength of the interaction between a ligand and a target protein. Lower binding energy values generally suggest higher affinity. scielo.br

Quantum Chemical Calculations of this compound

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic characteristics. researchgate.netrsc.orginformaticsjournals.co.in Density Functional Theory (DFT) is a commonly used quantum chemical method for optimizing molecular structures and calculating various properties. researchgate.netinformaticsjournals.co.in

While specific detailed quantum chemical calculations solely focused on this compound were not extensively found in the provided search results, the principles and applications of such calculations on similar organic molecules, such as melatonin (B1676174) and other natural products, provide a framework for understanding how this compound could be studied. researchgate.netnih.govnih.govmdpi.com These studies often involve analyzing electronic structure, energetic stability, and conformational preferences. researchgate.netnih.govmdpi.com

Electronic Structure Analysis of this compound (e.g., HOMO-LUMO Gap)

Electronic structure analysis, often performed using quantum chemical methods, examines the distribution of electrons within a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comchemrevlett.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and electronic properties. informaticsjournals.co.inossila.comchemrevlett.comuq.edu.au A smaller HOMO-LUMO gap generally suggests higher reactivity. ossila.com

Quantum chemical calculations can determine the energies of these frontier molecular orbitals and the resulting band gap. informaticsjournals.co.innih.govchemrevlett.com For example, studies on other organic molecules have reported HOMO-LUMO energy gaps calculated using DFT methods. informaticsjournals.co.innih.govchemrevlett.com Analyzing the electron density distribution in the HOMO and LUMO can also provide insights into regions of a molecule that are likely to participate in chemical reactions. ossila.comuq.edu.au

Energetic and Conformational Studies of this compound

Energetic and conformational studies investigate the different possible three-dimensional arrangements (conformations) of a molecule and their relative energies. drugdesign.orglibretexts.org Molecules with rotatable bonds can exist in multiple conformations, and the study of these geometries and their associated energies is called conformational analysis. drugdesign.orglibretexts.org The most stable conformation typically corresponds to the lowest energy state. drugdesign.org

Quantum chemical calculations are valuable tools for exploring the potential energy surface of a molecule and identifying stable conformers and the energy barriers between them. mdpi.comfrontiersin.org While specific details on this compound's conformational analysis were not available, research on other molecules demonstrates how computational methods are used to determine low-energy conformations and understand the factors influencing their stability, such as intramolecular interactions like hydrogen bonds. mdpi.comfrontiersin.org

Cheminformatics and Chemical Space Analysis of this compound and Derivatives

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. nih.gov Chemical space refers to the vast theoretical realm encompassing all possible chemical compounds. nih.govblogspot.combiorxiv.org Cheminformatics tools are used to navigate and analyze this space, assess the diversity of chemical libraries, and explore structure-property relationships. nih.govblogspot.combiorxiv.org

Analyzing the chemical space of this compound and its derivatives can help in understanding their structural diversity and identifying potential analogues with similar or improved properties. nih.govblogspot.combiorxiv.org Techniques like principal component analysis (PCA) are often used to reduce the dimensionality of molecular representations, such as molecular fingerprints, to visualize chemical space. blogspot.comgithub.com

Molecular Fingerprint Analysis of this compound

Molecular fingerprints are numerical representations of the structural features of a molecule. lasers4life.demdpi.comarxiv.org They encode information about the presence or absence of specific substructures or patterns within a molecule. mdpi.comarxiv.org Molecular fingerprint analysis is a common cheminformatics technique used to quantify the similarity or dissimilarity between molecules. mdpi.comarxiv.orgdiscngine.comnih.gov By comparing the fingerprints of different compounds, researchers can identify molecules that are structurally similar to this compound. discngine.combiosolveit.de

Various types of molecular fingerprints exist, and their length and the specific features they encode can influence their performance in tasks like similarity searching and predictive modeling. mdpi.comarxiv.org Molecular fingerprint analysis is often used in conjunction with machine learning models for predicting molecular properties or activities. mdpi.comarxiv.org

Virtual Screening Approaches for this compound Analogues

Virtual screening is a computational method used to search large databases of chemical compounds for potential drug candidates or molecules with desired properties. biosolveit.denih.govfrontiersin.orgnih.gov It can be broadly categorized into structure-based virtual screening, which utilizes the 3D structure of a target protein, and ligand-based virtual screening, which relies on information about known active molecules. frontiersin.org

For this compound, virtual screening approaches could be employed to identify analogues or derivatives with potentially enhanced biological activities or improved properties. Ligand-based approaches, such as similarity searching using molecular fingerprints or pharmacophore models derived from this compound's structure, could be used to screen databases for similar compounds. biosolveit.defrontiersin.org Structure-based methods, like docking this compound and its analogues into the binding sites of relevant target proteins, could also be applied. biosolveit.defrontiersin.org Virtual screening helps in prioritizing compounds for experimental testing, thereby accelerating the discovery process. biosolveit.debiorxiv.org

Q & A

Q. How does this compound's solubility profile impact in vitro assay design?

- Methodological Answer : With low water solubility (log S = -3.22), use dimethyl sulfoxide (DMSO) as a solvent (≤0.1% final concentration) to avoid cytotoxicity artifacts. Include solubility-enhancing agents like β-cyclodextrin in bioassays .

Advanced Research Questions

Q. What experimental strategies reconcile this compound's in vitro antifungal activity with its poor pharmacokinetic parameters (e.g., BBB permeability, P-gp efflux)?

- Methodological Answer :

- Contradiction Analysis : Despite in vitro efficacy against Fusarium graminearum (isocitrate lyase inhibition), its P-glycoprotein substrate/inhibitor status (log BB = BBB+) limits brain distribution .

- Experimental Design : Use P-gp knockout murine models or co-administer P-gp inhibitors (e.g., verapamil) to assess enhanced bioavailability. Pair with LC-MS/MS pharmacokinetic profiling .

Q. How can researchers optimize this compound's bioavailability for agricultural antifungal applications?

- Methodological Answer : Develop nanoformulations (e.g., liposomes or chitosan nanoparticles) to improve water solubility. Validate stability via dynamic light scattering (DLS) and test efficacy in field trials using Fusarium-infected crops .

Q. What mechanistic studies clarify this compound's insect antifeedant properties versus cytotoxicity in non-target organisms?

- Methodological Answer :

- Target Identification : Perform molecular docking against insect-specific receptors (e.g., acetylcholinesterase) vs. mammalian homologs. Validate with RNAi knockdown in Drosophila .

- Toxicity Screening : Use human cell lines (HEK293, HepG2) to assess selectivity indices (IC₅₀ ratios) and compare with in vivo ecotoxicity assays .

Q. How do structural modifications of this compound influence its bioactivity and metabolic stability?

- Methodological Answer : Synthesize analogs via hydroxyl group acetylation or side-chain elongation. Test CYP450 3A4/2D6 metabolism using liver microsomes and correlate with ADMET predictions (e.g., SwissADME) .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound's bioactivity across independent studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogenous assays. Include sensitivity analysis to weight studies by sample size and methodological rigor (e.g., blinded vs. unblinded designs) .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: report reaction conditions (temperature, solvent purity), characterize intermediates via FT-IR, and provide NMR spectra in supplementary data .

Q. What validation criteria confirm this compound's novel mechanisms in antifungal resistance studies?

- Methodological Answer : Use isogenic Fusarium strains with/without isocitrate lyase mutations. Perform transcriptomic profiling (RNA-seq) pre/post-treatment to identify resistance pathways .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.